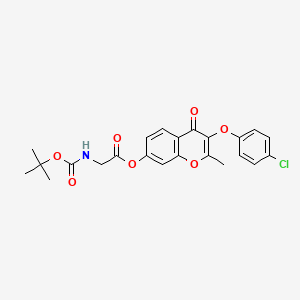![molecular formula C17H15BrF3NO4 B4891993 2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4891993.png)
2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide, commonly known as BTB-TFM, is a chemical compound used in scientific research. It belongs to the class of benzamides and is widely used in various applications due to its unique properties.
Mécanisme D'action
BTB-TFM acts as a competitive inhibitor of the E3 ubiquitin ligase, preventing the degradation of target proteins. It binds to the BTB domain of the E3 ubiquitin ligase, thereby blocking the interaction between the E3 ubiquitin ligase and the target protein.
Biochemical and Physiological Effects:
BTB-TFM has been shown to have a wide range of biochemical and physiological effects. It has been found to regulate the degradation of various proteins, including p53, c-Myc, and HIF-1α. BTB-TFM has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTB-TFM in lab experiments is its specificity towards the E3 ubiquitin ligase. It allows researchers to study the function and regulation of specific proteins and pathways. However, one of the limitations of using BTB-TFM is its potential off-target effects, which can lead to unintended consequences.
Orientations Futures
There are several future directions for the use of BTB-TFM in scientific research. One potential application is in the development of new cancer therapies. BTB-TFM has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Another future direction is in the study of the regulation of protein degradation pathways, which could lead to the development of new drugs for various diseases. Additionally, the development of new ligands for the E3 ubiquitin ligase could lead to the discovery of new targets for drug development.
Méthodes De Synthèse
The synthesis of BTB-TFM involves the reaction of 3-(trifluoromethyl)aniline with 2-bromo-3,4,5-trimethoxybenzoic acid in the presence of a coupling agent. The resulting intermediate is then subjected to a reaction with thionyl chloride followed by reaction with ammonia to obtain the final product.
Applications De Recherche Scientifique
BTB-TFM has been extensively used in scientific research as a tool to study the function and regulation of various proteins. It is commonly used as a ligand for the E3 ubiquitin ligase, which is involved in the regulation of protein degradation. BTB-TFM is also used to study the function of the transcription factor, which plays a crucial role in gene expression.
Propriétés
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3NO4/c1-24-12-8-11(13(18)15(26-3)14(12)25-2)16(23)22-10-6-4-5-9(7-10)17(19,20)21/h4-8H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAXLQSQPWSLRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4891911.png)
![N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4891926.png)
![N-(2-furylmethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4891933.png)
![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891941.png)


![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4891969.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)


![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)

![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)